molecular formula C11H13BrN2O2 B8330011 2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone

2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone

Cat. No.: B8330011
M. Wt: 285.14 g/mol
InChI Key: FEYPEIBUEKDVNO-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone is an organic compound with the molecular formula C9H11BrN2O It is a derivative of morpholine, a heterocyclic amine, and features a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone typically involves the reaction of 3,5-dibromopyridine with morpholine under specific conditions. One common method includes:

    Starting Materials: 3,5-dibromopyridine and morpholine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a specific temperature, often around 100-120°C, for several hours to facilitate the substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as a building block in material science.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromopyridin-2-yl)methyl]morpholine
  • 4-[(5-Bromopyridin-3-yl)methyl]morpholine
  • 4-[(5-Bromopyridin-3-yl)acetyl]piperidine

Uniqueness

2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone is unique due to the specific positioning of the bromine atom and the acetyl group on the pyridine ring. This configuration can influence its reactivity and binding properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-1-morpholin-4-ylethanone

InChI

InChI=1S/C11H13BrN2O2/c12-10-5-9(7-13-8-10)6-11(15)14-1-3-16-4-2-14/h5,7-8H,1-4,6H2

InChI Key

FEYPEIBUEKDVNO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the solution of 5-bromo-3-pyridineacetic acid (500 mg, 2.314 mmol) in DMF (3 mL) is added TBTU (1.11 g, 3.472 mmol). Morpholine (0.61 mL, 6.94 mmol) is added dropwise and the mixture is stirred at room temperature for 18 h. The mixture is diluted with EtOAc (50 mL), washed with water (3×5 mL), and brine, dried over sodium sulfate, filtered, and concentrated. The resulting crude product is purified by normal phase chromatography using 0-4.5% MeOH in DCM as the gradient to afford 2-(5-bromo-pyridin-3-yl)-1-morpholin-4-yl-ethanone.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of (5-bromopyridin-3-yl)acetic acid (1.00 g, 4.63 mmol) and morpholine (0.50 mL, 5.73 mmol) in DCM (50 mL) was added EDC (1.78 g, 9.30 mmol) and 1-hydroxybenzotriazole (1.25 g, 9.26 mmol). The reaction mixture was allowed to stir at rt for 50 min and then diluted with DCM (50 mL) and 1N HCl (100 mL). The organic solution was separated and discarded. The aqueous solution was neutralized with sat. aq. NaHCO3 (100 mL) and was extracted with DCM (3×50 mL). The organic solutions were combined, dried over MgSO4, filtered and concentrated to give 4-[(5-bromopyridin-3-yl)acetyl]morpholine (1.26 g, 4.40 mmol, 95%) as a light brown solid. LCMS (FA): Rt=1.11 min, m/z=287.0 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
HCl
Quantity
100 mL
Type
solvent
Reaction Step Two

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